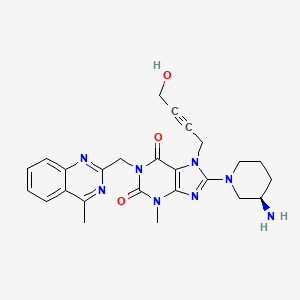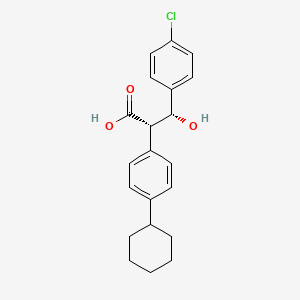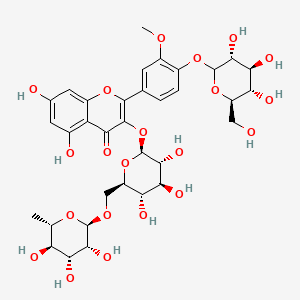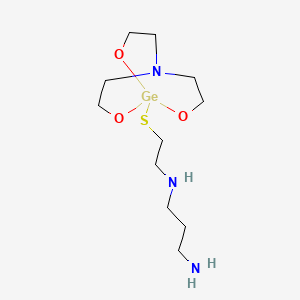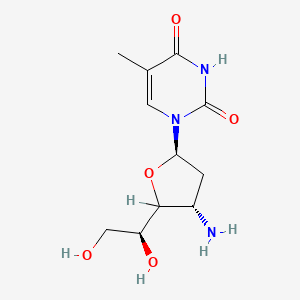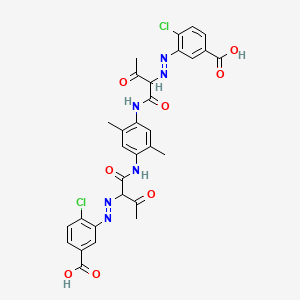
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an isoindole core and a piperazine ring substituted with a chlorophenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoindole derivatives with piperazine compounds under controlled conditions. The chlorophenyl group is introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of isoindole oxides.
Reduction: Formation of reduced isoindole derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring and chlorophenyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole cores but different substituents.
Piperazine derivatives: Compounds with piperazine rings substituted with various functional groups.
Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to different core structures.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-, hydrochloride stands out due to its specific combination of an isoindole core, piperazine ring, and chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
117992-68-4 |
|---|---|
分子式 |
C20H21Cl2N3O2 |
分子量 |
406.3 g/mol |
IUPAC名 |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C20H20ClN3O2.ClH/c21-15-4-3-5-16(14-15)23-11-8-22(9-12-23)10-13-24-19(25)17-6-1-2-7-18(17)20(24)26;/h1-7,14H,8-13H2;1H |
InChIキー |
LXUDFNVPRZVAHE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



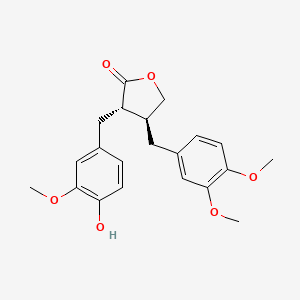
![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)

